6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile
CAS No.: 1275036-85-5
Cat. No.: VC4151813
Molecular Formula: C13H9F2N3
Molecular Weight: 245.233
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1275036-85-5 |
|---|---|
| Molecular Formula | C13H9F2N3 |
| Molecular Weight | 245.233 |
| IUPAC Name | 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18) |
| Standard InChI Key | QMFZGRZZHJMFNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted at two positions:
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Position 3: A cyano (-C≡N) group, which introduces electron-withdrawing properties and influences reactivity.
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Position 6: A 2,4-difluorophenylmethylamino group (-NH-CH₂-C₆H₃F₂), contributing steric bulk and fluorine-driven hydrophobicity.
The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electronegativity and may participate in hydrogen bonding or dipole interactions, critical for biological activity.
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1275036-85-5 | |
| Molecular Formula | C₁₃H₉F₂N₃ | |
| Molecular Weight | 245.23 g/mol | |
| IUPAC Name | 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile | |
| SMILES | C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N | |
| InChI Key | QMFZGRZZHJMFNA-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for this compound are published, analogous pyridine-carbonitrile derivatives suggest a multi-step approach:
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Intermediate Synthesis:
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2,4-Difluorobenzylamine: Prepared via catalytic hydrogenation of 2,4-difluoronitrobenzene using Pd/C.
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3-Cyanopyridine Derivative: Functionalized via nucleophilic substitution or coupling reactions.
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Coupling Reaction:
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The benzylamine intermediate reacts with a halogenated pyridine-carbonitrile (e.g., 6-chloropyridine-3-carbonitrile) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.
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Purification:
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Chromatography or recrystallization yields the final product.
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Industrial-scale production may employ continuous-flow reactors to optimize yield and reduce reaction times.
Physicochemical Properties
Solubility and Stability
Data on solubility are unavailable, but structural analogs suggest:
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Lipophilicity: LogP ≈ 2.5–3.0 (estimated via computational models), favoring membrane permeability.
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Stability: Likely stable under inert conditions but susceptible to hydrolysis of the cyano group in acidic/basic environments .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| LogP | 2.8 | ChemAxon |
| Hydrogen Bond Donors | 1 | Molecular Structure |
| Hydrogen Bond Acceptors | 5 | Molecular Structure |
| Polar Surface Area | 54.8 Ų | Computational Modeling |
Research Gaps and Future Directions
Unexplored Avenues
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Pharmacokinetics: No ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are available.
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Synthetic Optimization: Scalable routes and green chemistry approaches remain undeveloped.
Target Identification
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